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Introduction

L-736380 is a potent and selective antagonist of the cholecystokinin B (CCK-B) receptor, also
known as the cholecystokinin-2 (CCK2) receptor. It exhibits high affinity for the CCK-B receptor
with significantly lower affinity for the CCK-A receptor subtype.[1] This selectivity makes L-
736380 a valuable research tool for investigating the physiological and pathological roles of the
CCK-B receptor signaling pathway in various rodent models. These application notes provide
an overview of the quantitative data available for L-736380 in rodents and detailed protocols for
its administration and evaluation.

Data Presentation
In Vivo Efficacy of L-736380 in Rodent Models

Parameter Species Value Experiment Reference
_ Inhibition of
Anesthetized ) )
IDso 0.064 mg/kg Gastric Acid [21[314]
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Ex vivo binding
_ of [125]]CCK-8S
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Receptor Binding Affinity

Receptor ICs0 (NM)
CCK-B 0.054
CCK-A 400

Signaling Pathway

The primary mechanism of action of L-736380 is the competitive antagonism of the CCK-B
receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon binding its
endogenous ligands gastrin and cholecystokinin (CCK), activates downstream signaling
cascades. By blocking this interaction, L-736380 inhibits these downstream effects.

Ligands Intracellular Signaling

~ Physiological Response
(e.g., Gastric Acid Secretion)

fvates Phospholipase C
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Caption: L-736380 blocks CCK-B receptor signaling.

Experimental Protocols
Protocol 1: Inhibition of Gastric Acid Secretion in
Anesthetized Rats

This protocol is designed to assess the in vivo potency of L-736380 in inhibiting pentagastrin-
stimulated gastric acid secretion.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b15617990?utm_src=pdf-body
https://www.benchchem.com/product/b15617990?utm_src=pdf-body
https://www.benchchem.com/product/b15617990?utm_src=pdf-body-img
https://www.benchchem.com/product/b15617990?utm_src=pdf-body
https://www.benchchem.com/product/b15617990?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Materials:

o Male Wistar rats (200-250 g)

e L-736380

o Pentagastrin

o Urethane (anesthetic)

o Saline solution (0.9% NacCl)

e pH meter and electrode

o Perfusion pump

o Catheters

Procedure:

e Animal Preparation:

Fast rats for 24 hours with free access to water.

[¢]

[e]

Anesthetize the rats with urethane administered intraperitoneally (i.p.).

o

Perform a tracheotomy to ensure a clear airway.

[¢]

Cannulate the jugular vein for intravenous (i.v.) administration of compounds.

o

Perfuse the stomach with saline at a constant rate through an esophageal cannula, and
collect the perfusate via a duodenal cannula.

o Experimental Setup:
o Allow the preparation to stabilize, monitoring the pH of the gastric effluent.

o Begin a continuous i.v. infusion of pentagastrin to stimulate gastric acid secretion.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b15617990?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Once a stable plateau of acid secretion is achieved (monitored by pH), administer L-
736380.

e L-736380 Administration:

o Prepare a stock solution of L-736380 in a suitable vehicle (e.g., saline, DMSO, or as
specified by the manufacturer).

o Administer L-736380 intravenously as a bolus dose or as a continuous infusion. A range of
doses should be used to determine the IDso.

o Data Collection and Analysis:
o Continuously monitor the pH of the gastric perfusate.
o Calculate the acid output at regular intervals.

o Determine the percentage inhibition of pentagastrin-stimulated acid secretion for each
dose of L-736380.

o Calculate the IDso value, which is the dose of L-736380 required to inhibit the stimulated
acid secretion by 50%.

Protocol 2: Ex Vivo CCK-B Receptor Binding Assay in
Mice

This protocol measures the in vivo occupancy of brain CCK-B receptors by L-736380 after
systemic administration.

Materials:

BKTO (Balint and Karadi-T6th) or other suitable mouse strain

L-736380

[1251]CCK-8S (radioligand)

Saline solution (0.9% NacCl)
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e Homogenization buffer (e.g., Tris-HCI buffer)
» Scintillation counter and vials
e Glass fiber filters
Procedure:
e L-736380 Administration:
o Prepare a stock solution of L-736380 in an appropriate vehicle.

o Administer L-736380 to mice via a chosen route (e.g., intraperitoneal, oral gavage). A
range of doses should be tested.

o A control group receiving only the vehicle should be included.
» Tissue Collection:

o At a specified time point after administration, euthanize the mice by a humane method
(e.g., cervical dislocation).

o Rapidly dissect the brain and isolate the region of interest known to have high CCK-B
receptor density (e.g., cerebral cortex, hippocampus).

e Membrane Preparation:
o Homogenize the brain tissue in ice-cold homogenization buffer.
o Centrifuge the homogenate at low speed to remove nuclei and cell debris.
o Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.
o Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
» Radioligand Binding Assay:

o Resuspend the final membrane pellet in a binding buffer.
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Incubate a portion of the membrane preparation with a saturating concentration of
[12°1]CCK-8S.

[e]

To determine non-specific binding, incubate a parallel set of samples with an excess of a

[e]

non-labeled CCK-B receptor antagonist.

After incubation, rapidly filter the samples through glass fiber filters to separate bound and

[e]

free radioligand.

Wash the filters with ice-cold buffer to remove unbound radioactivity.

[e]

e Data Analysis:
o Measure the radioactivity on the filters using a scintillation counter.

o Calculate the specific binding by subtracting the non-specific binding from the total
binding.

o Determine the percentage of receptor occupancy for each dose of L-736380 by comparing
the specific binding in the drug-treated groups to the vehicle-treated control group.

o Calculate the EDso value, which is the dose of L-736380 that results in 50% occupancy of
the CCK-B receptors.

Experimental Workflow Diagram
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Caption: General workflow for L-736380 studies in rodents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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